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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysenegalensein E is a prenylated isoflavonoid, a class of natural products known for their
diverse biological activities. Isolated from the stem bark of Erythrina senegalensis, a plant
traditionally used in African medicine, Erysenegalensein E has emerged as a molecule of
interest for its potential therapeutic applications, particularly in oncology.[1][2][3][4] This
technical guide provides a comprehensive overview of the physical, chemical, and biological
properties of Erysenegalensein E, intended to support researchers and professionals in drug
discovery and development.

Chemical and Physical Properties

Erysenegalensein E is characterized by a core isoflavonoid structure substituted with two
prenyl groups, which contribute to its lipophilicity and biological activity.[5][6] The IUPAC name
for this compound is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-
methylbut-2-enyl)chromen-4-one.[1]

A summary of its key chemical and physical properties is presented in the table below. While
experimental data for properties such as melting point and solubility are not readily available in
the current literature, computed values provide useful estimates.
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Property Value Source
Molecular Formula C25H2606 [1]
Molecular Weight 422.5 g/mol [1]
Exact Mass 422.17293854 Da [1]
Appearance Data not available

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

XLogP3 5.5 [1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and
characterization of Erysenegalensein E. While a complete set of published spectra is not
currently available, the following sections describe the expected spectroscopic features based
on its chemical structure and data from related flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of Erysenegalensein E would exhibit characteristic signals
corresponding to its isoflavonoid core and prenyl substituents.

e 'H-NMR: The spectrum would be expected to show signals for aromatic protons on the A and
B rings, a characteristic singlet for the H-2 proton of the isoflavone core, and distinct signals
for the vinyl and methyl protons of the two different prenyl groups. The presence of hydroxyl
groups would be indicated by broad singlets, the chemical shifts of which may vary
depending on the solvent and concentration.

e 13C-NMR: The spectrum would display resonances for the carbonyl carbon (C-4), the olefinic
carbons of the C-ring, and the aromatic carbons of the A and B rings. The carbons of the
prenyl side chains would also give rise to a series of characteristic signals. A thumbnail of a
13C NMR spectrum is available on PubChem.[7]
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Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Erysenegalensein E.

e High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental
composition of the molecule, consistent with the molecular formula C2sH260s.[1]

e Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely involve
characteristic losses of the prenyl side chains and retro-Diels-Alder (RDA) fragmentation of
the C-ring, which is a common fragmentation pathway for flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Erysenegalensein E in a solvent such as methanol would be
expected to show absorption bands characteristic of the isoflavone chromophore. Typically,
isoflavones exhibit two major absorption bands:

e Band I: In the region of 300-340 nm, corresponding to the B-ring cinnamoy! system.

e Band II: In the region of 240-270 nm, corresponding to the A-ring benzoyl system.

Infrared (IR) Spectroscopy

The IR spectrum of Erysenegalensein E would display absorption bands corresponding to its
various functional groups:

o O-H stretching: A broad band in the region of 3200-3600 cm~1 due to the hydroxyl groups.

e C-H stretching: Bands in the region of 2850-3000 cm~1 for aliphatic C-H bonds and above
3000 cm~1 for aromatic and vinylic C-H bonds.

e C=0 stretching: A strong, sharp band around 1630-1660 cm~* for the conjugated ketone of
the chromen-4-one system.

e C=C stretching: Bands in the region of 1450-1600 cm~1 for the aromatic rings.

e C-O stretching: Bands in the region of 1000-1300 cm~1.
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Experimental Protocols
Isolation and Purification of Erysenegalensein E

The following is a generalized protocol for the isolation of flavonoids from Erythrina
senegalensis, which can be adapted for the specific isolation of Erysenegalensein E.

1. Plant Material Collection and Preparation:

e Collect the stem bark of Erythrina senegalensis.

 Air-dry the plant material at room temperature and then grind it into a fine powder.
2. Extraction:

o Perform sequential extraction of the powdered plant material with solvents of increasing
polarity, such as hexane, dichloromethane (DCM), and methanol (MeOH).[4] Maceration is a
commonly used technique.[8]

o The extraction with a dichloromethane/methanol mixture (CH2Cl2/MeOH 1:1) has been
shown to provide a good yield of flavonoid-rich extract.[9]

o Concentrate the extracts under reduced pressure using a rotary evaporator.
3. Chromatographic Separation:

¢ Subject the crude extract (typically the DCM or CH2Cl2/MeOH extract) to column
chromatography on silica gel.

o Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl
acetate, gradually increasing the polarity.

» Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with
similar profiles.

o Further purify the combined fractions containing the target compound using additional
chromatographic techniques such as preparative TLC or high-performance liquid
chromatography (HPLC).[5][10]
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The workflow for the isolation and purification of Erysenegalensein E can be visualized as
follows:

Silica Gel Column
Chromatography

Erythrina senegalensis Dried and Solvent Extraction Crude Extract Further Purification
Stem Bark Powdered Material (e.g., DCM/MeOH) (e.g., Prep. TLC/HPLC)

Click to download full resolution via product page

Isolation and Purification Workflow for Erysenegalensein E.

Biological Activity

Erysenegalensein E has been identified as a cytotoxic agent, exhibiting antiproliferative
activity against cancer cells.[1][2][3]

Cytotoxicity

Studies have shown that Erysenegalensein E possesses cytotoxic properties.[3] One study
reported its activity against the KB-3-1 cancer cell line, although specific ICso values were not
provided in the reviewed literature.[2] The cytotoxic effects of isoflavonoids from Erythrina
species are often attributed to the induction of apoptosis.[9][11]

Mechanism of Action

The precise molecular mechanism of action for Erysenegalensein E has not been fully
elucidated. However, based on studies of structurally related isoflavonoids isolated from
Erythrina species, several potential signaling pathways may be involved in its cytotoxic effects.
These include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic
(death receptor) pathways.[9]

A proposed general mechanism for isoflavonoid-induced apoptosis involves the following key
events:

 Induction of Apoptosis: Treatment with cytotoxic isoflavonoids can lead to morphological
changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic
bodies.
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o Mitochondrial Membrane Potential (Agm) Disruption: A key event in the intrinsic apoptotic
pathway is the loss of mitochondrial membrane potential.

o Caspase Activation: The disruption of the mitochondrial membrane can lead to the release of
cytochrome c¢ and the subsequent activation of a cascade of caspase enzymes, including
caspase-9 and the executioner caspase-3.

e ROS Production: An increase in reactive oxygen species (ROS) can also contribute to the
induction of apoptosis.[11]

The potential signaling pathway for Erysenegalensein E-induced apoptosis is illustrated in the
following diagram:
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Proposed Apoptotic Signaling Pathway for Erysenegalensein E.

Conclusion

Erysenegalensein E is a promising prenylated isoflavonoid with demonstrated cytotoxic
activity. This technical guide has summarized the currently available information on its physical,
chemical, and biological properties. Further research is warranted to fully elucidate its
spectroscopic characteristics, establish a standardized isolation protocol, and comprehensively
investigate its mechanism of action and therapeutic potential. The data presented herein
serves as a valuable resource for scientists and researchers dedicated to the exploration and
development of novel anticancer agents from natural sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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